molecular formula C19H28O11 B585961 Darendoside A CAS No. 149596-95-2

Darendoside A

Cat. No. B585961
CAS RN: 149596-95-2
M. Wt: 432.422
InChI Key: WWVATHTYIDDAQF-DERWZFJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darendoside A is a natural product found in Ajuga decumbens and Scutellaria orientalis with data available.

Scientific Research Applications

Identification and Structural Analysis

Darendoside A was identified as a phenethyl alcohol glycoside isolated from the methanolic extract of Scutellaria orientalis subsp. pinnatifida. Its structure was determined based on chemical and spectral evidence, highlighting its significance in phytochemistry (Çalış et al., 1993).

Biological Activities

A study on Oroxylum indicum stem bark revealed that Darendoside A, along with other phenolic glycosides, exhibited inhibitory effects on nitric oxide production in a microglial cell line, suggesting potential anti-inflammatory properties (Vien et al., 2020).

Synthesis and Chemical Studies

Darendoside A has been a subject of interest in synthetic chemistry, where it was involved in collective syntheses of phenylethanoid glycosides. This research offers insights into the efficient, concise, and divergent synthesis of bioactive glycosides, contributing to advancements in synthetic methodologies (Zhao et al., 2018).

Traditional Medicine and Pharmacognosy

The isolation of Darendoside A from traditional medicinal plants like Rehmannia glutinosa underscores its importance in pharmacognosy and traditional medicine research. Such studies often aim to identify bioactive compounds that could lead to the development of new therapeutic agents (Li et al., 2017).

properties

CAS RN

149596-95-2

Product Name

Darendoside A

Molecular Formula

C19H28O11

Molecular Weight

432.422

IUPAC Name

(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4-diol

InChI

InChI=1S/C19H28O11/c20-7-12-13(23)14(24)15(30-18-16(25)19(26,8-21)9-28-18)17(29-12)27-6-5-10-1-3-11(22)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18+,19-/m1/s1

InChI Key

WWVATHTYIDDAQF-DERWZFJFSA-N

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OCCC3=CC=C(C=C3)O)CO)O)O)O)(CO)O

synonyms

darendoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darendoside A
Reactant of Route 2
Darendoside A
Reactant of Route 3
Darendoside A
Reactant of Route 4
Darendoside A
Reactant of Route 5
Darendoside A
Reactant of Route 6
Darendoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.